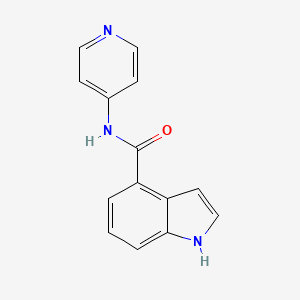
N-pyridin-4-yl-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-4-yl-1H-indole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
N-pyridin-4-yl-1H-indole-4-carboxamide exerts its pharmacological effects through the inhibition of various cellular signaling pathways. It has been shown to inhibit the activity of protein kinases such as Aurora A and B, which are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-pyridin-4-yl-1H-indole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. This compound has also been shown to inhibit the replication of various viruses such as Hepatitis C and Dengue virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-pyridin-4-yl-1H-indole-4-carboxamide in lab experiments is its potency and selectivity towards specific cellular targets. This compound has been shown to have a high affinity towards protein kinases such as Aurora A and B, which makes it an ideal candidate for anti-cancer drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-pyridin-4-yl-1H-indole-4-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the potential of this compound in the prevention and treatment of these diseases. Another future direction is the development of more potent and selective analogs of N-pyridin-4-yl-1H-indole-4-carboxamide for use in anti-cancer drug development. This can be achieved through the modification of the chemical structure of the compound to improve its potency and selectivity towards specific cellular targets.
Synthesis Methods
The synthesis of N-pyridin-4-yl-1H-indole-4-carboxamide involves the reaction between pyridine-4-carboxylic acid and indole-4-carboxylic acid with the use of coupling reagents such as EDCI and HOBt. The resulting compound is then purified through column chromatography to obtain a pure form of N-pyridin-4-yl-1H-indole-4-carboxamide.
Scientific Research Applications
N-pyridin-4-yl-1H-indole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-pyridin-4-yl-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(17-10-4-7-15-8-5-10)12-2-1-3-13-11(12)6-9-16-13/h1-9,16H,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCKMCNFSZVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-yl-1H-indole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

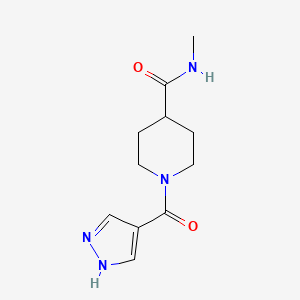

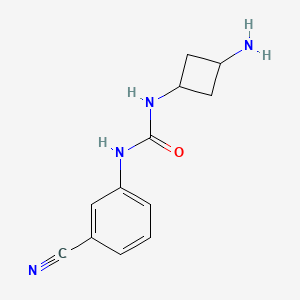
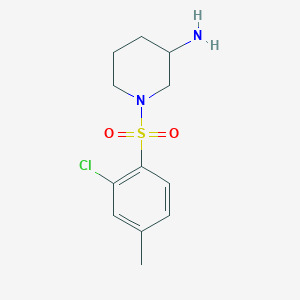

![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

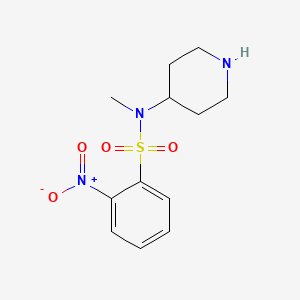
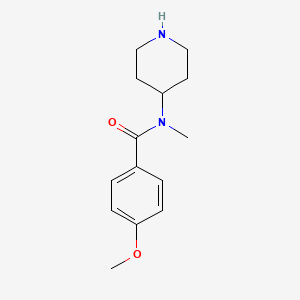
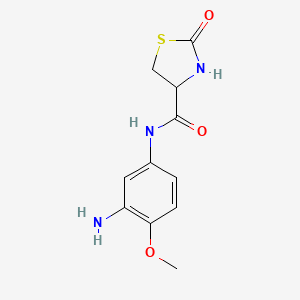
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)

